Neopentyl glycol dioleate

Übersicht

Beschreibung

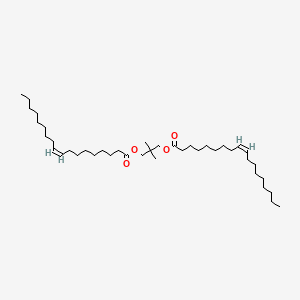

Neopentyl glycol dioleate is an organic compound with the molecular formula C41H76O4. It is an ester derived from neopentyl glycol and oleic acid. This compound is known for its use in various industrial applications, particularly in the formulation of lubricants, plasticizers, and cosmetics due to its excellent stability and performance characteristics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Neopentyl glycol dioleate is synthesized through the esterification reaction between neopentyl glycol and oleic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the esterification reaction. The final product is then purified through distillation or other separation techniques to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Hydrolysis: Degradation into Constituents

NPG dioleate hydrolyzes under acidic or alkaline conditions to yield neopentyl glycol and oleic acid:

Reagents :

-

Acidic hydrolysis : HCl or H₂SO₄ in aqueous media.

-

Basic hydrolysis : NaOH or KOH, producing soap as a byproduct.

Example Conditions :

-

Hydrolysis at 80°C with 5% NaOH yields 95% oleic acid within 2 hours.

Epoxidation: Enhancing Oxidative Stability

Epoxidation targets the double bonds in oleic acid chains, improving thermal resistance:

| Reagents | Conditions | Epoxide Conversion | Oxidative Stability | Source |

|---|---|---|---|---|

| H₂O₂, HCOOH (1:1–1:5) | 40–60°C, 4–6 hrs | 85–95% | 177°C → 200°C |

Mechanism :

-

Formic acid acts as an oxygen carrier, while H₂O₂ oxidizes double bonds to epoxides .

-

Epoxidized NPG dioleate shows superior antirust properties in biolubricants .

Comparative Reaction Data

The table below contrasts key reaction parameters and outcomes:

| Reaction Type | Optimal Catalyst | Temperature Range | Time Frame | Industrial Relevance |

|---|---|---|---|---|

| Esterification | H₂SO₄ | 130–182°C | 1–4.5 hrs | Lubricant synthesis |

| Transesterification | Sodium methoxide | 60–182°C | 1–4 hrs | Biofuel production |

| Epoxidation | HCOOH/H₂O₂ | 40–60°C | 4–6 hrs | High-stability lubricants |

Research Advancements

Wissenschaftliche Forschungsanwendungen

Neopentyl glycol dioleate (NPG dioleate) is a synthetic ester derived from neopentyl glycol and oleic acid, possessing unique properties suitable for various applications, particularly in biological and industrial contexts. It is synthesized through the esterification of neopentyl glycol with oleic acid, typically using acid catalysts such as sulfuric acid under reflux conditions to drive the reaction to completion. The resulting compound is a colorless oily liquid that exhibits excellent lubrication properties, making it valuable in both mechanical and biological applications.

Scientific Research Applications

This compound finds applications in various scientific research fields:

- Chemistry Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.

- Biology Employed in the formulation of biocompatible lubricants for medical devices.

- Medicine Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.

- Industry Widely used in the cosmetics industry as an emollient and skin-conditioning agent. Also recommended in formulating environmentally-friendly hydraulic fluids and metal working fluids, including aluminum .

NPG dioleate's properties make it particularly useful in biological and industrial contexts.

Biocompatibility and Safety

NPG dioleate has been extensively studied for its biocompatibility, particularly in medical applications. It is generally regarded as safe for use in cosmetic products and medical devices due to its low toxicity profile. Studies have shown that NPG dioleate has an oral LD50 greater than 2000 mg/kg in rats, indicating minimal acute toxicity.

Toxicity Studies Summary :

| Study Type | Species | Dose (mg/kg) | Result |

|---|---|---|---|

| Acute Oral Toxicity | Rats | 2000 | No deaths or systemic toxicity |

| Dermal Toxicity | Rabbits | 2000 | No systemic toxicity observed |

| Inhalation Toxicity | Rats | >5.22 mg/L | No significant clinical signs |

The mechanism of action of NPG dioleate is primarily linked to its lubrication properties. As an ester, it reduces friction and wear in mechanical systems, while in biological contexts, it serves as a biocompatible lubricant for medical devices and drug delivery systems. The compound's stability and non-toxic nature facilitate its use in formulations intended for prolonged contact with biological tissues.

Applications in Medicine

NPG dioleate has shown promise in various medical applications:

- Lubricants for Medical Devices: Its biocompatibility makes it suitable for use in lubricants for devices such as catheters and surgical instruments.

- Drug Delivery Systems: Research indicates potential use in drug delivery due to its ability to enhance solubility and stability of therapeutic agents.

Case Study 1: Use in Drug Delivery Systems

A study investigated the incorporation of NPG dioleate into lipid-based formulations for enhanced drug delivery. Results demonstrated improved solubility and bioavailability of poorly soluble drugs when combined with NPG dioleate, suggesting its role as an effective excipient in pharmaceutical formulations.

Case Study 2: Biocompatibility Assessment

In a biocompatibility assessment involving human cell lines, NPG dioleate exhibited minimal cytotoxic effects at concentrations up to 10% (v/v). Cell viability assays indicated over 90% viability compared to control groups, reinforcing its safety for biomedical applications.

Other Applications

This compound can enhance lubricant property, thermal stability, and film strength . NPG diesters exhibit better insulating properties than commercial products, especially regarding breakdown voltage, flash point, and moisture content . It is particularly recommended for use in formulating environmentally-friendly hydraulic fluids and metal working fluids (including aluminum) .

Wirkmechanismus

The mechanism of action of neopentyl glycol dioleate is primarily related to its chemical structure and properties. As an ester, it provides excellent lubrication and stability, reducing friction and wear in mechanical systems. In biological applications, its biocompatibility and non-toxic nature make it suitable for use in medical devices and drug delivery systems. The molecular targets and pathways involved are largely dependent on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Neopentyl glycol dilaurate: Another ester of neopentyl glycol, used in similar applications as neopentyl glycol dioleate.

Trimethylolpropane trioleate: A triester used in high-performance lubricants and plasticizers.

Pentaerythritol tetraoleate: A tetraester known for its use in synthetic lubricants and hydraulic fluids.

Uniqueness: this compound is unique due to its specific combination of neopentyl glycol and oleic acid, which imparts excellent thermal stability, low volatility, and high lubricity. These properties make it particularly suitable for high-temperature and high-stress applications, distinguishing it from other similar compounds .

Biologische Aktivität

Neopentyl glycol dioleate (NPG dioleate) is a synthetic ester derived from neopentyl glycol and oleic acid. Its unique properties make it suitable for various applications, particularly in biological and industrial contexts. This article explores the biological activity of NPG dioleate, focusing on its safety, toxicity, and potential therapeutic uses.

This compound is synthesized through the esterification of neopentyl glycol with oleic acid, typically using acid catalysts such as sulfuric acid under reflux conditions to drive the reaction to completion. The resulting compound is a colorless oily liquid that exhibits excellent lubrication properties, making it valuable in both mechanical and biological applications .

| Property | Value |

|---|---|

| Molecular Formula | C₄₁H₇₆O₄ |

| Molecular Weight | 632.9 g/mol |

| Viscosity (at 40°C) | 22-27 cSt |

| Acid Value | 2 mg KOH/g max |

| Saponification Value | 172-186 mg KOH/g |

| Hydroxyl Value | 13-22 mg KOH/g |

Biocompatibility and Safety

NPG dioleate has been extensively studied for its biocompatibility, particularly in medical applications. It is generally regarded as safe for use in cosmetic products and medical devices due to its low toxicity profile. Studies have shown that NPG dioleate has an oral LD50 greater than 2000 mg/kg in rats, indicating minimal acute toxicity .

Table 2: Toxicity Studies Summary

| Study Type | Species | Dose (mg/kg) | Result |

|---|---|---|---|

| Acute Oral Toxicity | Rats | 2000 | No deaths or systemic toxicity |

| Dermal Toxicity | Rabbits | 2000 | No systemic toxicity observed |

| Inhalation Toxicity | Rats | >5.22 mg/L | No significant clinical signs |

The mechanism of action of NPG dioleate is primarily linked to its lubrication properties. As an ester, it reduces friction and wear in mechanical systems, while in biological contexts, it serves as a biocompatible lubricant for medical devices and drug delivery systems . The compound's stability and non-toxic nature facilitate its use in formulations intended for prolonged contact with biological tissues.

Applications in Medicine

NPG dioleate has shown promise in various medical applications:

- Lubricants for Medical Devices : Its biocompatibility makes it suitable for use in lubricants for devices such as catheters and surgical instruments.

- Drug Delivery Systems : Research indicates potential use in drug delivery due to its ability to enhance solubility and stability of therapeutic agents .

Case Study 1: Use in Drug Delivery Systems

A study investigated the incorporation of NPG dioleate into lipid-based formulations for enhanced drug delivery. Results demonstrated improved solubility and bioavailability of poorly soluble drugs when combined with NPG dioleate, suggesting its role as an effective excipient in pharmaceutical formulations .

Case Study 2: Biocompatibility Assessment

In a biocompatibility assessment involving human cell lines, NPG dioleate exhibited minimal cytotoxic effects at concentrations up to 10% (v/v). Cell viability assays indicated over 90% viability compared to control groups, reinforcing its safety for biomedical applications .

Eigenschaften

CAS-Nummer |

42222-50-4 |

|---|---|

Molekularformel |

C41H76O4 |

Molekulargewicht |

633.0 g/mol |

IUPAC-Name |

(2,2-dimethyl-3-octadec-9-enoyloxypropyl) octadec-9-enoate |

InChI |

InChI=1S/C41H76O4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39(42)44-37-41(3,4)38-45-40(43)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22H,5-18,23-38H2,1-4H3 |

InChI-Schlüssel |

AMZKGJLFYCZDMJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCC=CCCCCCCCC |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCC=CCCCCCCCC |

Physikalische Beschreibung |

Liquid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.